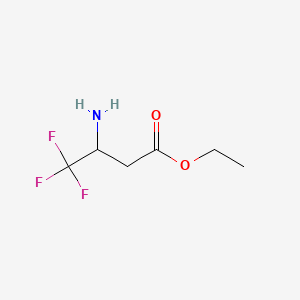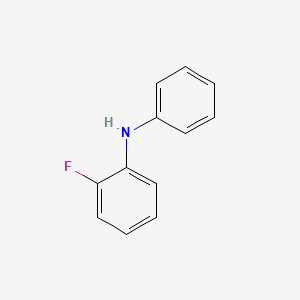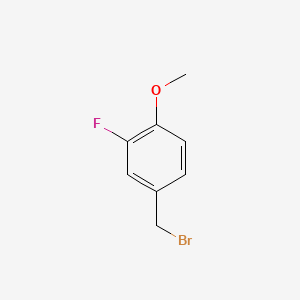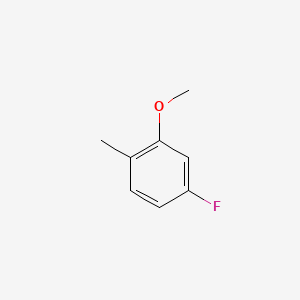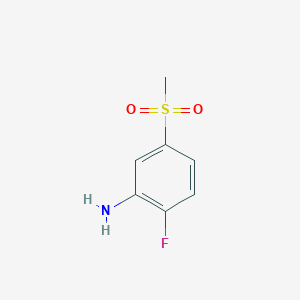![molecular formula C11H8F3N B1350633 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 92636-38-9](/img/structure/B1350633.png)
1-[4-(trifluoromethyl)phenyl]-1H-pyrrole
Vue d'ensemble
Description
The compound “1-[4-(trifluoromethyl)phenyl]-1H-pyrrole” belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a five-membered aromatic ring with one nitrogen atom and four carbon atoms. The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry, as it can enhance the biological activity and metabolic stability of drug molecules .
Molecular Structure Analysis
The molecular structure of “1-[4-(trifluoromethyl)phenyl]-1H-pyrrole” would consist of a pyrrole ring attached to a phenyl ring via a single bond. The phenyl ring would have a trifluoromethyl group (-CF3) attached to it . The exact geometry and conformation of the molecule would depend on the specific arrangement of these groups in three-dimensional space.
Chemical Reactions Analysis
As a pyrrole derivative, “1-[4-(trifluoromethyl)phenyl]-1H-pyrrole” could potentially undergo a variety of chemical reactions. Pyrroles are known to participate in electrophilic substitution reactions, and the trifluoromethyl group could potentially act as an electron-withdrawing group, influencing the reactivity of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(trifluoromethyl)phenyl]-1H-pyrrole” would depend on its molecular structure. For instance, the presence of the trifluoromethyl group could influence the compound’s polarity, solubility, and stability .
Applications De Recherche Scientifique
Biocatalytic Preparation of Optically Pure Compounds
The compound is used in the biocatalytic preparation of optically pure ®-1-[4-(trifluoromethyl)phenyl]ethanol . This is an important pharmaceutical intermediate of a chemokine CCR5 antagonist . The process involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol by recombinant Escherichia coli cells .
Kinetic Resolution of Enantiomers
The compound is used in the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers . This process is achieved through lipase-catalyzed transesterification in organic solvents . The process is efficient and conforms to the concept of modern green chemical industry .
Synthesis of Antitumor Agents
The compound is used in the synthesis of key intermediates of the antitumor agent sorafenib. This highlights its importance in pharmaceutical research.
Synthesis of Fluorescent Photoinduced Electron Transfer (PET) Chemosensors
The compound has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These chemosensors are used in various fields, including biological imaging, environmental monitoring, and disease diagnosis .
Synthesis of Amidourea-Based Sensor for Anions
The compound has been used in the synthesis of 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione, an amidourea-based sensor for anions . This sensor can be used in the detection and quantification of anions, which are important in various fields such as environmental monitoring, biological systems, and industrial processes .
Synthesis of Biologically Active Compounds
The compound is used in the synthesis of homochiral secondary alcohols . These alcohols provide building blocks for a wide range of biologically active compounds .
Mécanisme D'action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities . For instance, some compounds with trifluoromethyl groups have been found to act as antagonists for the calcitonin gene-related peptide (CGRP) receptor .
Mode of Action
It’s worth noting that trifluoromethyl-containing compounds can exhibit various modes of action depending on their structure and the specific targets they interact with .
Biochemical Pathways
Compounds containing trifluoromethyl groups have been found to affect various biochemical pathways depending on their specific targets .
Result of Action
Compounds with trifluoromethyl groups have been found to exhibit various biological effects depending on their specific targets .
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-3-5-10(6-4-9)15-7-1-2-8-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGOCJGHXODFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380788 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(trifluoromethyl)phenyl]-1H-pyrrole | |
CAS RN |
92636-38-9 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide](/img/structure/B1350562.png)



